molecular formula C21H29NO9 B12090049 4-Methylumbelliferyl myo-inositol-1-phosphate, N-methyl-morpholine salt

4-Methylumbelliferyl myo-inositol-1-phosphate, N-methyl-morpholine salt

Cat. No.: B12090049
M. Wt: 439.5 g/mol
InChI Key: YAFBMFNZGJYOPJ-UHFFFAOYSA-N
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Description

4-Methylumbelliferyl myo-inositol-1-phosphate, N-methyl-morpholine salt: is a fluorogenic substrate used primarily for the detection and analysis of phosphatidylinositol-specific phospholipase C activity. This compound is particularly useful in the identification of various microorganisms, including Listeria monocytogenes, bacteria of the Bacillus cereus group, yeasts, and molds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl myo-inositol-1-phosphate, N-methyl-morpholine salt involves the phosphorylation of myo-inositol with 4-methylumbelliferyl phosphate. The reaction typically requires a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The resulting product is then treated with N-methyl-morpholine to form the final salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced as a crystalline powder and stored under refrigerated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: The compound undergoes hydrolysis in the presence of phospholipase C, releasing 4-methylumbelliferone, which is a fluorescent product.

    Oxidation and Reduction:

Common Reagents and Conditions:

    Hydrolysis: Phospholipase C, aqueous buffer solutions.

    Oxidation and Reduction: Standard laboratory oxidizing and reducing agents, though specific conditions are not commonly applied to this compound.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a fluorogenic substrate in enzymatic assays to study phospholipase C activity.

Biology:

  • Employed in microbiological studies for the identification of specific bacteria and fungi.

Medicine:

  • Potential applications in diagnostic assays for detecting microbial infections.

Industry:

Mechanism of Action

The compound acts as a substrate for phosphatidylinositol-specific phospholipase C. Upon enzymatic hydrolysis, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity. The molecular target is the phosphatidylinositol-specific phospholipase C enzyme, and the pathway involves the cleavage of the phosphate ester bond .

Comparison with Similar Compounds

    4-Methylumbelliferyl-β-D-galactopyranoside: Another fluorogenic substrate used for detecting β-galactosidase activity.

    4-Methylumbelliferyl-β-D-cellobioside: Used for detecting β-glucosidase activity.

Uniqueness: 4-Methylumbelliferyl myo-inositol-1-phosphate, N-methyl-morpholine salt is unique in its specific application for phosphatidylinositol-specific phospholipase C activity. Its ability to release a fluorescent product upon enzymatic hydrolysis makes it highly valuable in various research and diagnostic applications .

Properties

Molecular Formula

C21H29NO9

Molecular Weight

439.5 g/mol

IUPAC Name

4-methylmorpholine;4-methyl-7-(2,3,4,5,6-pentahydroxycyclohexyl)oxychromen-2-one

InChI

InChI=1S/C16H18O8.C5H11NO/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-14(21)12(19)11(18)13(20)15(16)22;1-6-2-4-7-5-3-6/h2-5,11-16,18-22H,1H3;2-5H2,1H3

InChI Key

YAFBMFNZGJYOPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(C3O)O)O)O)O.CN1CCOCC1

Origin of Product

United States

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